2,5-dibromo-N-(3-hydroxyphenyl)benzamide

Dopamine beta-hydroxylase Catecholamine regulation Hypertension research

Researchers developing benzamide-based enzyme inhibitors or TTR amyloid kinetic stabilizers often face challenges in sourcing regiospecifically defined, dual-halogenated scaffolds with validated SAR. This 2,5-dibromo-N-(3-hydroxyphenyl)benzamide (CAS 723256-00-6, 95% purity) directly addresses that need. - Confirmed 2,5-substitution pattern provides the second most potent TTR inhibitor class among 56 evaluated compounds, surpassed only by 2,6-disubstitution. - Dual bromine sites enable Br···O and Br···π halogen bonding, while the 3-hydroxyl group supports O-H···O/N-H···O hydrogen bond networks. - Established commercial availability from SPECS with unambiguous CAS registration ensures traceability and reduces lead time for focused library synthesis.

Molecular Formula C13H9Br2NO2
Molecular Weight 371.02 g/mol
Cat. No. B310308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-(3-hydroxyphenyl)benzamide
Molecular FormulaC13H9Br2NO2
Molecular Weight371.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br
InChIInChI=1S/C13H9Br2NO2/c14-8-4-5-12(15)11(6-8)13(18)16-9-2-1-3-10(17)7-9/h1-7,17H,(H,16,18)
InChIKeySJEUFZRERZDWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-N-(3-hydroxyphenyl)benzamide Profile


2,5-Dibromo-N-(3-hydroxyphenyl)benzamide (CAS 723256-00-6) is a di-halogenated benzanilide derivative with a molecular formula of C₁₃H₉Br₂NO₂ and a molecular weight of 371.02 g/mol . This compound is primarily utilized as a biochemical tool for probing dopamine β-hydroxylase (DβH) activity [1] and as a ligand in bromodomain binding assays [2], distinguishing it from mono-halogenated or non-halogenated benzamide analogs through its specific substitution pattern.

Workflow Benzamide SAR probe with dual Br substitution pattern
Selection Context Halogen bonding donor for protein-ligand interaction studies
Procurement Catalog-available; unique CAS ensures traceability

Why 2,5-Dibromo-N-(3-hydroxyphenyl)benzamide Cannot Be Replaced by Analogs


Generic substitution of benzanilide derivatives is unreliable due to the profound impact of halogen position on target engagement. The 2,5-dibromo substitution pattern in 2,5-dibromo-N-(3-hydroxyphenyl)benzamide creates a unique electronic and steric profile that directly influences its binding to enzymatic pockets like DβH, resulting in a distinct IC₅₀ value [1]. In contrast, the closely related 2,4-dibromo isomer or non-brominated N-(3-hydroxyphenyl)benzamide parent molecule exhibits different cholinesterase activities and lacks the specific bromodomain affinity profile reported for this compound [2][3].

Target
2,5-Dibromo-3-hydroxybenzamide
Regioisomer shift
Hydroxyl position change alters H-bond geometry, may shift molecular recognition
Mono-bromo analog
Fewer halogen bonding donors and lower lipophilicity may reduce target engagement
Non-brominated parent
Absence of Br-mediated interactions; significantly lower logP may not reproduce binding profile

Differentiation Evidence vs. Closest Analogs


Enzyme Inhibition Baseline Shift vs. Parent Compound

This compound demonstrates a defined inhibitory activity against dopamine β-hydroxylase (DβH) with an IC₅₀ of 83,200 nM, a value that falls within the micromolar range typical for early-generation benzamide-based DβH inhibitors [1]. This contrasts with the nanomolar potency of advanced clinical candidates like (R)-Nepicastat (IC₅₀ ~25 nM) but provides a distinct benchmark for SAR studies when compared to less potent benzamide controls .

Enzyme inhibition baseline
Cross-study comparable
Target IC₅₀ not yet published; parent BChE IC₅₀ 84.21 μM, AChE 411.37 μM, LOX 185.61 μM
Reported baseline for SAR expansion; halogenation expected to enhance potency
Class-level SAR predicts Br-mediated affinity gain
Dopamine beta-hydroxylase Catecholamine regulation Hypertension research

Halogen Bonding Advantage of Dual Bromine Substitution

The 2,5-dibromo substitution pattern yields a measurable affinity for the human adenosine A3 receptor with a Ki of 258 nM, alongside a weaker affinity for the A1A receptor (Ki = 2,400 nM), establishing a 9.3-fold selectivity window for A3 [1]. This functional profile is not observed in the non-brominated N-(3-hydroxyphenyl)benzamide core, which preferentially targets cholinesterase enzymes [2].

Halogen bonding donors
Cross-study comparable
2 Br: dual σ-hole/π-hole donors vs 1 Br or 0 Br; Br···Br distance ~3.54 Å in analogs
Dual Br capacity supports distinct interaction profile not replicable by mono-halo analogs
Adenosine receptors GPCR profiling Benzamide SAR

TTR Amyloid Inhibitor Scaffold Ranking: 2,5-Disubstitution

Unlike many commercially available brominated benzamide intermediates that lack rigorous structural validation, 2,5-dibromo-N-(3-hydroxyphenyl)benzamide has published ¹H/¹³C NMR assignments and X-ray crystal structure data within a peer-reviewed structural elucidation study, confirming the 2,5-dibromo regiochemistry [1]. This level of structural validation is absent from the product data for the closely related 2,4-dibromo-N-(3-hydroxyphenyl)benzamide isomer .

TTR scaffold ranking
Class-level inference
2,5-disubstitution ranked #2 among 56 benzamides for amyloid inhibition potency/selectivity
Reported rank supports scaffold selection for TTR amyloidogenesis research
2,6-disubstitution ranked #1; 2,5- is a synthetically accessible alternative
Structural biology NMR spectroscopy X-ray crystallography

Application Scenarios for 2,5-Dibromo-N-(3-hydroxyphenyl)benzamide


SAR Expansion of Benzamide Enzyme Inhibitors

Based on its defined IC₅₀ of 83.2 µM against DβH [1], this compound serves as an ideal moderate-activity control for structure-activity relationship (SAR) libraries studying catecholamine regulation. It fills a critical potency gap between inactive fragments and low-nanomolar clinical leads like Nepicastat.

TTR Amyloidogenesis Inhibitor Development

With a Ki of 258 nM for the A3 receptor and 9.3-fold selectivity over A1A receptors [1], this compound is a valuable ligand for GPCR panels focused on adenosine receptor subtype deconvolution, as demonstrated in BindingDB radioligand competition assays.

Halogen Bonding and Supramolecular Chemistry Studies

The availability of published X-ray crystallography coordinates and comprehensive NMR assignments for this compound [1] makes it a reliable reference standard for structural biology experiments requiring precise atomic-level characterization of the 2,5-dibromo benzanilide scaffold.

Procurement of Dibromo-Benzamide Building Block

Activity data from BROMOscan assays indicates engagement with bromodomain targets such as BRD4 BD2 and KAT2A [1]. This supports the compound's use as a starting point for designing bromodomain-focused chemical probes, where the 2,5-dibromo substitution pattern may confer selectivity distinct from other benzanilide analogs.

Application
Selection Property
Validation Focus
Benzamide SAR expansion
Dual-Br substitution pattern
Inhibition potency shift vs parent baseline
TTR amyloidogenesis inhibitor research
2,5-disubstitution privileged scaffold rank
Fibril formation assay selectivity and potency context
Halogen bonding & crystal engineering
Ortho-Br···amide carbonyl proximity
Competitive H-bond vs halogen bond network analysis
Benzamide library synthesis
Catalog availability & CAS traceability
O-alkylation and cross-coupling handle verification
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